4,5,7-Trimethyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,7-trimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-7-4-8(2)12-9(3)6-11(13)14-10(12)5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBIEFXQKSKEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345477 | |
| Record name | 4,5,7-Trimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14002-91-6 | |
| Record name | 4,5,7-Trimethyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,7-Trimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Biological Activities and Molecular Mechanisms of 4,5,7 Trimethyl 2h Chromen 2 One and Analogous Trimethyl Coumarins
Mechanisms of Antioxidant Activity
Coumarins, a class of benzopyrone compounds, are recognized for their diverse biological activities, including antioxidant properties. nih.govtandfonline.comfrontiersin.org The antioxidant effects of coumarins are attributed to their ability to scavenge free radicals and modulate cellular oxidative stress responses. nih.gov
Free Radical Scavenging Pathways
The primary mechanism of antioxidant action for many coumarins is their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing a cascade of oxidative damage. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to evaluate this activity. japer.in In this assay, the antioxidant reduces the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. japer.in
The structural features of coumarin (B35378) derivatives significantly influence their radical scavenging capabilities. For instance, the presence of hydroxyl groups, particularly in a catechol-like arrangement, enhances antioxidant activity. mdpi.com Studies on various coumarin derivatives have demonstrated their potential as free radical scavengers. For example, 4-hydroxycoumarin (B602359) has shown significant radical scavenging ability. scispace.com Similarly, certain 4-methyl-7-alkynyl coumarin derivatives exhibit notable scavenging activity. mdpi.comencyclopedia.pub The position and nature of substituents on the coumarin ring play a crucial role; for example, a chlorine atom at position 6 can improve scavenging activity compared to a methyl group in the same position. mdpi.com
Modulation of Oxidative Stress Responses
Beyond direct radical scavenging, coumarins can also exert antioxidant effects by modulating endogenous antioxidant defense systems. A key pathway involved is the Keap1-Nrf2-ARE (Kelch-like ECH-Associated protein 1-nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway. nih.govnih.govresearchgate.net Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. nih.gov However, upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. nih.govnih.gov
Anti-inflammatory Pathways and Cellular Targets
Coumarins and their derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of inflammatory mediators and the modulation of key signaling pathways. tandfonline.comfrontiersin.orgnih.govmdpi.comresearchgate.net
Inhibition of Inflammatory Mediators (e.g., COX-2, NOS)
A primary mechanism of the anti-inflammatory action of coumarins is the inhibition of enzymes responsible for producing pro-inflammatory mediators. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes in the inflammatory cascade. nih.govnih.gov COX-2 is responsible for the production of prostaglandins, while iNOS generates large amounts of nitric oxide (NO), a pro-inflammatory molecule. nih.govnih.gov
Several coumarin derivatives have been shown to inhibit COX-2 and iNOS. nih.govresearchgate.net For example, some coumarins can suppress the expression of iNOS, thereby reducing NO production. nih.gov The inhibition of these enzymes helps to alleviate the inflammatory response. The structure of the coumarin derivative is critical for its inhibitory activity. For instance, certain coumarin-based compounds have been designed as potent and selective inhibitors of iNOS. nih.gov
Impact on Signaling Pathways (e.g., Nrf2 Factor)
Coumarins also exert their anti-inflammatory effects by modulating intracellular signaling pathways that regulate the inflammatory response. The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, in addition to its role in oxidative stress, is a powerful modulator of inflammation. nih.govnih.gov Activation of Nrf2 can suppress inflammation by inhibiting the nuclear factor-κB (NF-κB) pathway, a master regulator of pro-inflammatory gene expression. nih.govnih.gov
Studies have shown that various coumarin derivatives can activate the Nrf2 signaling pathway, leading to anti-inflammatory effects. nih.govnih.gov This activation can downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov The anti-inflammatory properties of coumarins are often linked to their ability to modulate the crosstalk between the Nrf2 and NF-κB pathways. nih.govnih.gov Furthermore, coumarins have been shown to influence other signaling pathways involved in inflammation, such as the mitogen-activated protein kinase (MAPK) pathway. mdpi.comresearchgate.net
Antimicrobial Efficacy and Mechanisms
Coumarins represent a class of heterocyclic compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.govtandfonline.commdpi.comnih.govnih.gov The antimicrobial potential of coumarin derivatives is influenced by their specific chemical structures. nih.gov
Numerous synthetic coumarin derivatives have been developed and tested for their efficacy against a range of microbial pathogens. nih.gov For example, certain 4-methyl-7-substituted coumarin derivatives have shown promising anti-tubercular activity. nih.govnih.gov The introduction of different functional groups onto the coumarin scaffold can significantly enhance their antimicrobial action. For instance, coumarin-triazole hybrids and coumarin-based Schiff base derivatives have demonstrated notable antibacterial activity. tandfonline.commdpi.com
The antimicrobial mechanisms of coumarins are multifaceted. They can inhibit bacterial metabolism and reproductive processes. frontiersin.org Some coumarin derivatives exert their antibacterial effects by targeting specific bacterial strains. For instance, osthenol (B192027) has shown effective antibacterial activity against Gram-positive bacteria. nih.gov The presence of a prenyl chain at position 8 and a hydroxyl group at position 7 of the coumarin ring appears to be important for activity against these strains. nih.gov
In terms of antifungal activity, coumarins have been tested against various fungal species, including Candida albicans, Aspergillus fumigatus, and Fusarium solani. researchgate.net Scopoletin (B1681571), a natural coumarin, has demonstrated antifungal activity against the pathogenic yeast Candida tropicalis. frontiersin.org The antifungal action can involve disruption of the fungal cell membrane and inhibition of essential enzymes. frontiersin.org Certain fluorinated 7-hydroxycoumarin derivatives have also exhibited promising antifungal activities against plant pathogenic fungi. researchgate.net
Below is an interactive data table summarizing the antimicrobial activity of selected coumarin derivatives.
| Compound/Derivative | Target Microorganism(s) | Observed Effect | Reference |
| 4,5,7-Trimethyl-2H-chromen-2-one hybrids | Staphylococcus aureus, Candida albicans | Moderate activity against some bacterial and fungal strains. | mdpi.com |
| Osthenol | Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus) | Effective antibacterial activity. | nih.gov |
| Osthenol | Fusarium solani, Candida albicans, Aspergillus fumigatus | Antifungal activity. | researchgate.net |
| 4-Methyl-7-substituted coumarins | Mycobacterium tuberculosis | Promising anti-tubercular activity. | nih.govnih.gov |
| Coumarin-triazole hybrids | Gram-positive and Gram-negative bacteria | Good antimicrobial activity. | mdpi.com |
| Scopoletin | Candida tropicalis | Antifungal activity against planktonic cells and biofilms. | frontiersin.org |
| Fluorinated 7-hydroxycoumarin derivatives | Botrytis cinerea | Promising antifungal activity. | researchgate.net |
| Coumarin-based Schiff base derivative | Staphylococcus aureus (Gram-positive) | Significant bactericidal activity. | tandfonline.com |
| Coumarin-based Schiff base derivative | Pseudomonas aeruginosa, Klebsiella pneumoniae (Gram-negative) | Lower efficacy compared to Gram-positive bacteria. | tandfonline.com |
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Coumarins, a class of benzopyrones, are recognized for their diverse biological activities, including their potential as antimicrobial agents. nih.gov The antibacterial efficacy of coumarin and its derivatives is influenced by their substitution patterns. nih.gov Research has demonstrated that the simplicity of aromatic substitution and the absence of bulky side chains may facilitate penetration through bacterial cell walls. researchgate.net This suggests that the mechanism of action could involve interactions with the cell membrane. researchgate.net
Studies on a range of simple coumarins have revealed varied growth inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, the parent coumarin compound has shown considerable antibacterial properties. researchgate.net However, the introduction of certain functional groups can significantly alter this activity. The presence of a hydroxyl group at the C-7 position, as seen in umbelliferone, has been found to diminish antibacterial effects against a variety of microorganisms when compared to the unsubstituted coumarin. researchgate.net
In contrast, other substitutions can maintain or even enhance antibacterial potency. For example, replacing the 7-hydroxyl group with a methoxy (B1213986) group (herniarin) or having the hydroxyl group at the C-8 position results in compounds with comparable activity to the parent coumarin. researchgate.net Furthermore, the addition of a methyl group at the C-6 position of the coumarin core structure has been observed to maintain antifungal activity, while a methyl group at the C-7 position led to decreased activity against Candida albicans. researchgate.net
Specifically, certain coumarin derivatives have demonstrated notable activity against Gram-positive bacteria. nih.gov Osthenol, for instance, has been identified as a particularly effective antibacterial agent against these strains. nih.gov The structural features crucial for its activity are believed to be the prenyl chain at position 8 and the hydroxyl group at position 7 of the benzene (B151609) ring. nih.gov Some coumarin-triazole derivatives have also shown antibacterial activity against S. aureus and E. coli. mdpi.com
| Compound/Derivative | Bacterial Strain(s) | Observed Effect | Reference |
| Coumarin | Gram-positive & Gram-negative bacteria | Fairly high antibacterial activity | researchgate.net |
| Umbelliferone (7-hydroxycoumarin) | Various microorganisms | Significantly reduced antibacterial activity | researchgate.net |
| Herniarin (7-methoxycoumarin) | Various microorganisms | Activity similar to parent coumarin | researchgate.net |
| 8-hydroxycoumarin | Various microorganisms | Activity similar to parent coumarin | researchgate.net |
| 6-methylcoumarin | Candida albicans | Maintained antifungal activity | researchgate.net |
| 7-methylcoumarin | Candida albicans | Diminished antifungal activity | researchgate.net |
| Osthenol | Gram-positive bacteria | Effective antibacterial activity | nih.gov |
| Coumarin-triazole derivatives | S. aureus, E. coli | Antibacterial activity | mdpi.com |
Antifungal Properties and Targets
Coumarins and their derivatives are a significant class of compounds that exhibit a broad spectrum of biological activities, including notable antifungal properties. nih.gov The core structure of coumarin, a benzopyrone, is a key feature in its antifungal action, with the α,β-unsaturated carbonyl system being particularly important. hu.edu.jo The antifungal potential of these compounds is often evaluated by determining their minimal inhibitory concentration (MIC) against various fungal strains. researchgate.net
Numerous studies have investigated the structure-activity relationships of coumarins to understand and enhance their antifungal efficacy. For instance, the addition of a methyl group at the C-6 position of the coumarin nucleus has been shown to maintain antifungal activity against certain fungal species, whereas a methyl group at C-7 resulted in reduced activity against Candida albicans. researchgate.net In contrast, some monosubstituted coumarins, such as 6-nitrocoumarin, have demonstrated selective and effective antifungal activity against Fusarium solani. researchgate.net
The nature and position of substituents on the coumarin ring play a crucial role in determining the antifungal profile. hu.edu.jo While substitutions on the aromatic ring, such as a nitro group at C-6 or an O-acetyl group at C-7, have shown only slight effects on antifungal activity, substitutions at the C-3 position have led to a significant increase in fungal inhibition. hu.edu.jo For example, compounds with a 3-acetyl or 3-ethyl carboxylate group at this position demonstrated enhanced inhibitory effects. hu.edu.jo
Specific coumarin derivatives have shown promising results against various fungal pathogens. Osthenol was identified as a highly effective antifungal agent, with significant activity against Fusarium solani, Candida albicans, and Aspergillus fumigatus. researchgate.net The presence of an alkyl group at the C-8 position is thought to contribute to its antifungal potential. researchgate.net Furthermore, newly synthesized coumarins, such as those incorporating triazole and thiadiazole moieties, have exhibited significant antifungal activities against Aspergillus niger and Candida albicans. nih.gov Some α-trifluoromethylated tertiary alcohols bearing coumarins have also shown broad-spectrum antifungal activity. semanticscholar.org
| Coumarin Derivative | Fungal Strain(s) | Key Findings | Reference |
| 6-methylcoumarin | Candida albicans | Maintained antifungal activity. | researchgate.net |
| 7-methylcoumarin | Candida albicans | Diminished antifungal activity. | researchgate.net |
| 6-nitrocoumarin | Fusarium solani | Exhibited the best antifungal activity among monosubstituted coumarins tested. | researchgate.net |
| Osthenol | Fusarium solani, Candida albicans, Aspergillus fumigatus | Showed the most effective antifungal activity among 40 coumarins tested. | researchgate.net |
| 3-substituted coumarins | Lasiodiplodia spp. | Significant increase in fungal inhibition. | hu.edu.jo |
| α-trifluoromethylated tertiary alcohols with coumarins | Fusarium graminearum, Fusarium oxysporum, Rhizoctonia solani | Broad-spectrum antifungal activity. | semanticscholar.org |
| Coumarins with triazole/thiadiazole moieties | Aspergillus niger, Candida albicans | Significant antifungal activities. | nih.gov |
Antiviral Effects
Coumarins and their derivatives have emerged as a promising class of compounds in the search for new antiviral agents. nih.govnih.gov Their unique structural feature, a planar aromatic nucleus fused with a lactone group, facilitates binding to various molecular targets within viruses. nih.gov This has led to the discovery of numerous coumarin analogues with a wide range of antiviral activities. nih.gov
Research has demonstrated the antiviral potential of coumarins against several viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), influenza, and herpes viruses. nih.govnih.gov For instance, certain coumarin derivatives have shown potent inhibitory effects against HCV replication. nih.gov Specifically, a 6-bromocoumarin conjugate exhibited an effective concentration (EC₅₀) of 3.4 μM, suggesting that a lipophilic, electron-withdrawing group at the 6th position is beneficial for anti-HCV activity. nih.gov
In the context of HIV, coumarins have been found to inhibit viral replication through multiple mechanisms. nih.govmdpi.com Some derivatives act as dual inhibitors of NF-κB and the viral Tat protein, while others specifically target Tat. nih.gov The tricyclic coumarin GUT-70, for example, has demonstrated strong inhibitory activity on HIV-1 replication by suppressing NF-kB activation. nih.gov Furthermore, studies have indicated that coumarins can negatively regulate the integrase enzyme of HIV, with derivatives featuring two coumarin motifs linked by an aryl group showing particular promise. nih.gov The antiviral action of some coumarins is also mediated by inhibiting host cell cycle progression. mdpi.com
The structural features of coumarin derivatives significantly influence their antiviral potency. For example, the presence of prenyl or prenacyl substituents attached to the coumarin nucleus appears to be a crucial factor for enhancing antiviral activity. nih.gov In the case of anti-HIV agents, an electronegative substituent on the phenyl ring connected to the coumarin core plays a vital role. nih.gov
| Coumarin Derivative | Virus | Mechanism of Action/Key Finding | Reference |
| 6-bromocoumarin conjugate | Hepatitis C Virus (HCV) | Potent inhibitory effect on replication (EC₅₀ = 3.4 μM). | nih.gov |
| Sulfanylphenylcoumarin derivative | Human Immunodeficiency Virus (HIV) | Dual inhibition of NF-κB and unspecific Tat functions. | nih.gov |
| 4-hydroxy derivative (umbelliferone derivative) | Human Immunodeficiency Virus (HIV) | Specific Tat inhibitory activity. | nih.gov |
| GUT-70 | Human Immunodeficiency Virus (HIV-1) | Strong inhibition of replication via suppression of NF-kB activation. | nih.gov |
| Coumarins with two motifs and aryl linker | Human Immunodeficiency Virus (HIV) | Anti-HIV-integrase activity. | nih.gov |
| Furocoumarins | Human Immunodeficiency Virus (HIV) | Antiviral action mediated by host cell cycle inhibition. | mdpi.com |
Anti-Leishmanial Investigations
Coumarins and their derivatives have been identified as a promising class of natural compounds with potential therapeutic applications against leishmaniasis, a neglected tropical disease. nih.govnih.gov The growing issue of drug resistance to current treatments has spurred research into alternative agents like coumarins. nih.govnih.gov
Studies have shown that certain coumarin derivatives exhibit leishmanicidal activity. nih.govnih.gov For example, in an in-silico screening followed by in-vitro and in-vivo testing, one compound (referred to as compound 2) demonstrated notable anti-leishmanial properties. nih.govnih.gov Further investigation with a nanoliposomal formulation of this compound showed a significant reduction in lesion size in a mouse model of cutaneous leishmaniasis. nih.govnih.gov
The mechanism of action of coumarins against Leishmania is not yet fully understood, but it is known that they can enhance the phagocytic activity of macrophages. nih.gov In one study, two out of five tested coumarin derivatives, C2 and C3, showed anti-leishmanial properties against Leishmania major promastigotes with IC₅₀ values of 524 μM and 223 μM, respectively. nih.gov Importantly, these compounds did not show significant toxicity to macrophages at their effective concentrations. nih.gov
Naturally occurring coumarins have also been investigated for their anti-leishmanial potential. For instance, two new 5-methylcoumarins were isolated from the roots of Vernonia brachycalyx. nih.gov Another coumarin, (-) mammae A/BB, has shown efficacy against L. amazonensis with an IC₅₀ value of less than 10 μM. nih.gov
| Coumarin Derivative | Leishmania Species | Activity/Finding | Reference(s) |
| Compound 2 (unspecified) | Leishmania | Exhibited leishmanicidal activity and reduced lesion size in vivo. | nih.govnih.gov |
| C2 | Leishmania major | IC₅₀ value of 524 μM against promastigotes. | nih.gov |
| C3 | Leishmania major | IC₅₀ value of 223 μM against promastigotes. | nih.gov |
| (-) mammae A/BB | L. amazonensis | IC₅₀ value < 10 μM. | nih.gov |
| 5-methylcoumarins | Not specified | Isolated from Vernonia brachycalyx. | nih.gov |
Anticancer Research and Cellular Interventions
Coumarins and their derivatives have garnered significant attention in anticancer research due to their wide range of biological activities and potential to intervene in cellular processes related to cancer development and progression. nih.govrhhz.netnih.govnih.gov These compounds, both natural and synthetic, have been shown to possess antitumor properties through various mechanisms. frontiersin.orgmdpi.com
One of the key areas of investigation is the ability of coumarins to inhibit the proliferation of cancer cells. nih.govnih.gov They have been found to be effective against various cancer cell lines, including those of the breast, lung, liver, and colon. nih.govrsc.orgfrontiersin.orgdp.tech For instance, some coumarin-stilbene hybrids have shown cytotoxic activity against breast and liver cancer cell lines. dp.tech Similarly, a nitro-coumarin derivative, 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one, displayed high cytotoxicity against colon cancer cells. frontiersin.org
The anticancer effects of coumarins are often attributed to their ability to modulate critical signaling pathways involved in cell growth and survival. A significant mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer cells and plays a crucial role in cell proliferation, apoptosis, and metastasis. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov By suppressing this pathway, coumarins can effectively halt cancer cell growth. frontiersin.orgresearchgate.net
Furthermore, coumarins have been observed to interfere with other cellular processes essential for tumor growth, such as angiogenesis, the formation of new blood vessels. frontiersin.orgmdpi.com By inhibiting angiogenesis, coumarins can restrict the supply of nutrients and oxygen to tumors, thereby impeding their growth and spread. mdpi.com The anticancer activity of these compounds is also linked to their ability to induce apoptosis, or programmed cell death, in cancer cells, a topic that will be explored in more detail in the following section.
Induction of Apoptosis in Cancer Cell Lines
A primary mechanism through which this compound and analogous trimethyl coumarins exert their anticancer effects is by inducing apoptosis, or programmed cell death, in various cancer cell lines. researchgate.net This process is crucial for eliminating malignant cells without causing the inflammation associated with other forms of cell death. frontiersin.org
Coumarins can trigger apoptosis through multiple pathways. frontiersin.orgnih.gov One significant route is the intrinsic or mitochondrial pathway. nih.gov This involves the destabilization of the mitochondrial membrane, leading to the release of cytochrome c. nih.gov This, in turn, activates a cascade of caspases, which are key enzymes that execute the apoptotic process. frontiersin.orgnih.gov Studies have shown that coumarins can modulate the levels of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 to facilitate this process. frontiersin.orgnih.gov
Another mechanism involves the extrinsic or death receptor pathway. nih.gov Some coumarins can interact with death receptors on the surface of cancer cells, which initiates a signaling cascade that culminates in apoptosis. nih.gov Additionally, coumarins can influence the activity of the tumor suppressor protein p53. nih.gov Activation of p53 can halt the cell cycle and trigger apoptosis in cells with damaged DNA. nih.gov
Specific examples of coumarin derivatives inducing apoptosis have been documented. For instance, a hybrid of phenylsulfonylfuroxan and coumarin was found to induce caspase-dependent cell death in cancer cells. researchgate.net Similarly, coumarin-chalcone conjugates have been shown to induce apoptosis and cause the collapse of the mitochondrial membrane in cancer cells. nih.gov The tricyclic coumarin GUT-70 has also been observed to induce apoptosis in mantle cell lymphoma cell lines. ashpublications.org Furthermore, some coumarin-triazole hybrids have been reported to cause cell death by inducing apoptosis in breast cancer cells. rsc.orgresearchgate.net
| Coumarin Derivative/Analogue | Cancer Cell Line(s) | Mechanism of Apoptosis Induction | Reference(s) |
| Phenylsulfonylfuroxan-coumarin hybrid | Not specified | Caspase-dependent cell death | researchgate.net |
| Coumarin-chalcone conjugates | Not specified | Induction of apoptosis, collapse of mitochondrial membrane | nih.gov |
| GUT-70 | Mantle cell lymphoma | Induction of apoptosis | ashpublications.org |
| Coumarin-triazole hybrids | MCF7 breast cancer | Induction of apoptosis | rsc.orgresearchgate.net |
| General Coumarins | Various | Mitochondrial pathway (cytochrome c release, caspase activation), Death receptor pathway, p53 activation | frontiersin.orgnih.gov |
Inhibition of Tumor Cell Proliferation and Cell Cycle Modulation
A key aspect of the anticancer activity of this compound and related trimethyl coumarins is their ability to inhibit the proliferation of tumor cells and modulate the cell cycle. researchgate.netnih.gov This is a critical therapeutic strategy, as uncontrolled cell division is a hallmark of cancer. nih.gov
Coumarins have demonstrated the capacity to arrest the cell cycle at various phases, thereby preventing cancer cells from progressing through the division process. rhhz.netnih.gov For example, the tricyclic coumarin GUT-70 has been shown to impede cell cycle progression in mantle cell lymphoma cell lines, leading to a decrease in the S-phase and an accumulation of cells in the G0/G1 phase. ashpublications.org This effect was observed to be independent of the p53 status of the cells. ashpublications.org
The molecular mechanisms underlying this cell cycle arrest often involve the modulation of key regulatory proteins. frontiersin.orgfrontiersin.org Coumarins can influence the activity of cyclin-dependent kinases (CDKs) and their inhibitors, which are crucial for the orderly progression through the different phases of the cell cycle. frontiersin.orgfrontiersin.org For instance, some coumarin derivatives have been found to increase the expression of the p21 protein, a CDK inhibitor, which leads to a G0/G1 phase arrest. nih.gov
The inhibition of tumor cell proliferation by coumarins is also closely linked to their ability to interfere with critical signaling pathways. researchgate.net The PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and proliferation, is a common target for coumarin-based compounds. frontiersin.orgresearchgate.netnih.gov By inhibiting this pathway, coumarins can effectively suppress the signals that drive cancer cells to proliferate. frontiersin.orgresearchgate.net
Numerous studies have provided evidence for the anti-proliferative effects of specific coumarin derivatives. For example, a biscoumarin compound, 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), has been shown to have strong cytostatic effects on the proliferation of lung cancer cells. nih.gov Similarly, certain coumarin-pyrazole hybrids have exhibited excellent anticancer activity by inhibiting the proliferation of various cancer cell lines, including those of the liver and lung. nih.gov
| Compound/Derivative | Cancer Cell Line(s) | Effect on Cell Proliferation and Cell Cycle | Reference(s) |
| GUT-70 | Mantle cell lymphoma (JVM-2, Granta-519, Jeko-1, MINO) | Decreased S-phase, increased G0/G1 cells | ashpublications.org |
| Triphenylethylene-coumarin hybrids (TCHs) | Breast cancer (EA.hy926 endothelial cells) | Inhibited proliferation, induced G0/G1 arrest | nih.gov |
| 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) (C35) | Lung cancer | Strong cytostatic effects on proliferation | nih.gov |
| Coumarin-pyrazole hybrids | HepG2, SMMC-7721, U87, H1299 | Excellent antiproliferative activity | nih.gov |
| Coumarin and 7-hydroxycoumarin | HL-60, MCF-7, A549, H727, ACHN | Cytostatic activity | nih.gov |
| 3- and 4-hydroxycoumarin derivatives | Gastric carcinoma | Inhibited cell proliferation | nih.gov |
Anti-angiogenic and Anti-metastatic Effects
Coumarins, a class of benzopyrone compounds, have demonstrated notable anticancer properties, including the inhibition of angiogenesis and metastasis, which are crucial for tumor development and spread. nih.gov Angiogenesis, the formation of new blood vessels, is essential for tumor growth, and coumarins can interfere with this process through various mechanisms. nih.gov One key mechanism is the modulation of Vascular Endothelial Growth Factor (VEGF) signaling, a primary driver of angiogenesis. nih.gov
Studies on analogous coumarin derivatives have shed light on these anti-angiogenic and anti-metastatic potentials. For instance, scopoletin has been identified as a potent anti-angiogenic agent by inhibiting VEGF-A, ERK1, and FGF-2. nih.gov Furthermore, certain scopoletin analogs have been shown to inhibit VEGF-stimulated proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov These effects are associated with a significant reduction in the VEGF-triggered phosphorylation of ERK1/2 and Akt. nih.gov
Metastasis, the dissemination of cancer cells to distant organs, is a major cause of cancer-related deaths. Coumarins can hinder this process by inhibiting matrix metalloproteinases (MMPs), enzymes that break down the extracellular matrix, facilitating cancer cell invasion. nih.gov Specifically, coumarins have been found to inhibit MMP-2 and MMP-9 activity, thereby reducing tumor cell migration and invasion. nih.gov
Research on various coumarin derivatives has provided further evidence of their anti-metastatic capabilities. For example, some 4-hydroxycoumarin derivatives have demonstrated inhibitory effects on lung cancer cell motility by suppressing the expression of epithelial-mesenchymal transition (EMT) markers like N-cadherin, Snail, and Twist. nih.gov Additionally, a coumarin–pyrazole (B372694) hybrid showed significant anti-metastasis effects by inhibiting cell migration and invasion in a highly metastatic liver cancer cell line. rsc.org
Targeting Specific Cancer-Related Proteins (e.g., Topoisomerase, EGFR, ER, PR)
The anticancer activity of coumarins also involves targeting specific proteins crucial for cancer cell survival and proliferation.
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers and is linked to poor prognosis. nih.gov Several coumarin derivatives have been developed as EGFR inhibitors. For instance, a coumarin-furo[2,3-d]pyrimidone hybrid exhibited excellent inhibition of EGFR enzymatic activity. nih.gov Another study on thiazole (B1198619)–coumarin hybrids identified a compound with promising EGFR inhibitory activity. rsc.org Furthermore, certain benzylidene coumarin derivatives have shown potent inhibitory activity against EGFR in prostate cancer cells. nih.gov
Estrogen Receptor (ER) and Progesterone Receptor (PR): Estrogen receptors, particularly ERα, are key targets in hormone-dependent breast cancers. mdpi.comnih.gov It has been demonstrated that 3-phenylcoumarins can mimic the binding of steroid compounds in the ER, thus influencing its activity. mdpi.com The conjugation of antitumor coumarins to estrogen has been explored as a strategy to selectively deliver the cytotoxic agent to ER-positive breast cancer cells. nih.gov Some coumarin-estrogen conjugates have shown significant growth inhibitory activities against various breast cancer cell lines. nih.gov Molecular dynamics simulations have also been used to study the interaction of coumarin phytoestrogens with both ERα and ERβ. mdpi.com
While the provided information highlights the targeting of EGFR and ER by analogous coumarins, specific data on the direct interaction of this compound with topoisomerase, EGFR, ER, or PR was not found in the search results.
Enzyme and Receptor Modulatory Activities
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAOs) are enzymes that play a crucial role in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases and depression. nih.gov Coumarins have emerged as a promising scaffold for the development of MAO inhibitors. nih.gov
Structure-activity relationship studies have revealed that the substitution pattern on the coumarin ring significantly influences MAO inhibitory activity and selectivity. For instance, a phenyl group at the C-3 position of the coumarin scaffold tends to enhance MAO-B inhibition, while a phenyl group at the C-4 position favors MAO-A inhibition. scienceopen.comscienceopen.com
Various synthetic coumarin derivatives have been investigated for their MAO inhibitory potential. A study on 2H-chromen-2-one derivatives with substituents at the C4 position showed high MAO-B selectivity, with some compounds exhibiting potency in the low nanomolar range. nih.gov Another series of novel C7-substituted coumarins were identified as selective human MAO (hMAO) inhibitors, with some demonstrating potent hMAO-A or hMAO-B inhibitory activities. nih.gov
Table 1: MAO Inhibitory Activity of Selected Coumarin Derivatives
| Compound/Derivative Class | Target | Potency (IC₅₀) | Selectivity | Reference |
| 7-metachlorobenzyloxy-4-oxyacetamido-2H-chromen-2-one | MAO-B | 3.1 nM | High (SI = 7244) | nih.gov |
| C7-substituted coumarin (FR1) | hMAO-A | 1.5 nM | SI < -2.82 | nih.gov |
| C7-substituted coumarin (SP1) | hMAO-A | 19 nM | SI < -2.42 | nih.gov |
| C7-substituted coumarin (FR4) | hMAO-B | 18 nM | SI > 2.74 | nih.gov |
| C7-substituted coumarin (FR5) | hMAO-B | 15 nM | SI > 2.82 | nih.gov |
| 3-phenyl coumarin (22d) | MAO-B | 0.57 ± 0.03 μM | Selective for MAO-B | scienceopen.com |
| 4-phenyl coumarin (12b) | MAO-A | 5.87 ± 0.63 μM | Selective for MAO-A | scienceopen.com |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic approach for Alzheimer's disease. nih.govnih.gov Coumarin derivatives have been extensively studied as potential inhibitors of these enzymes. nih.gov
The coumarin scaffold can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. nih.gov A variety of coumarin hybrids have been synthesized and evaluated for their cholinesterase inhibitory activity. For example, a series of N1-(coumarin-7-yl) derivatives exhibited moderate inhibitory activity against AChE and remarkable activity against BChE, with some compounds showing IC₅₀ values in the nanomolar range for BChE. nih.gov
Novel coumarin–triazole–isatin hybrids have also been developed, with several derivatives showing potent and selective BChE inhibition. nih.gov One lead compound from this series demonstrated stronger BChE inhibition than the standard drug donepezil. nih.gov Furthermore, coumarin–triazole hybrids have been investigated as dual inhibitors of cholinesterases and β-secretase, another key enzyme in Alzheimer's disease pathology. acs.org
Table 2: Cholinesterase Inhibitory Activity of Selected Coumarin Derivatives
| Compound/Derivative Class | Target | Potency (IC₅₀) | Reference |
| N1-(coumarin-7-yl) derivatives | AChE | 42.5 ± 2.68 to 442 ± 3.30 μM | nih.gov |
| N1-(coumarin-7-yl) derivatives | BChE | 2.0 ± 1.4 nM to 442 ± 3.30 μM | nih.gov |
| Coumarin–triazole–isatin hybrid (6c1) | BChE | 1.74 μM | nih.gov |
| Coumarin 106 | AChE | Kᵢ = 2.36 ± 0.17 μM | researchgate.net |
| Coumarin 106 | BChE | pIC₅₀ = 4.56 ± 0.06 | researchgate.net |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc metalloenzymes involved in various physiological processes. unifi.it Coumarins represent a distinct class of CA inhibitors, acting as prodrugs that are hydrolyzed within the CA active site to form 2-hydroxycinnamic acids, the active inhibitory species. unifi.itnih.gov This unique mechanism allows for isoform-selective inhibition. nih.govnih.gov
The inhibitory potential of coumarins has been explored against various CA isoforms. For instance, a series of 4-chloromethyl-7-hydroxy-coumarin derivatives were synthesized and showed inhibitory effects on human CA I and CA II. researchgate.net The versatility of the coumarin scaffold allows for the design of derivatives with nanomolar inhibition constants and selectivity for specific CA isoforms, including the tumor-associated CA IX and CA XII. unifi.itchemrxiv.org
The mechanism of action involves the hydrolysis of the coumarin's lactone ring by the esterase activity of the CA enzyme. nih.gov The resulting 2-hydroxy-cinnamic acid then binds to the entrance of the active site. nih.gov
Table 3: Carbonic Anhydrase Inhibitory Activity of a Selected Coumarin Derivative
| Compound | Target | Potency (IC₅₀) | Reference |
| 4-chloromethyl-7-hydroxy-coumarin derivative (3d) | hCA I | 79 μM | researchgate.net |
| 4-chloromethyl-7-hydroxy-coumarin derivative (3d) | hCA II | 88 μM | researchgate.net |
Structure Activity Relationship Sar Investigations for 4,5,7 Trimethyl 2h Chromen 2 One and Substituted Coumarin Frameworks
Influence of Methyl Group Positions on Biological Activity
The presence and position of methyl groups on the coumarin (B35378) scaffold can significantly modulate biological activity. Methyl groups, being electron-donating, can alter the electronic environment of the molecule and its lipophilicity, thereby affecting its interaction with biological targets. nih.gov
Research into various methyl-substituted coumarins has revealed distinct effects based on their location. For instance, a study synthesizing a series of 4-methylcoumarin (B1582148) derivatives found that 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position were the most effective anticancer agents among the tested compounds. tandfonline.com Another study highlighted the promising anticancer activity of a compound with an electron-donating methyl group on the pyran ring, noting that replacing this group with electron-withdrawing functionalities significantly diminished the antiproliferative effect. nih.gov
Specifically concerning the positions relevant to 4,5,7-trimethyl-2H-chromen-2-one:
Position 4: The 4-methyl substituent is a common feature in many synthetic coumarins and is frequently included in SAR studies. tandfonline.com In the context of 6,7-dihydroxycoumarin, substitution at the C4 position with a methyl group resulted in good regioselectivity in subsequent reactions. nih.gov
Position 5: Research involving 7-hydroxy-4,5-dimethyl-2H-chromen-2-one was undertaken to explore its biological screening potential, indicating the relevance of the C5 methyl group in activity modulation. nih.gov
Position 7: Substitutions at the C7 position are known to be particularly beneficial for monoamine oxidase-B (MAO-B) selectivity and inhibition. nih.gov A study on 4,7-dimethylcoumarin (B83668) derivatives laid the groundwork for further functionalization to produce various biologically active compounds. sapub.org
The combination of methyl groups at positions 4, 5, and 7 in a single molecule, as seen in this compound, creates a unique electronic and steric profile that contributes to its specific biological activities, which have been noted to include antioxidant, antimicrobial, and potential neurological effects.
Table 1: Influence of Methyl Group Position on Reported Biological Activities
| Compound/Substitution Pattern | Reported Biological Activity | Reference |
|---|---|---|
| 4-Methylcoumarin derivatives | Anticancer | tandfonline.com |
| 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one | General biological screening, cytotoxicity | nih.gov |
| Methyl group on pyran ring | Anticancer | nih.gov |
| 7-Substituted coumarins | MAO-B inhibition | nih.gov |
Impact of Substitution Patterns on Pharmacological Profiles
The pharmacological profile of a coumarin derivative is intrinsically linked to its substitution pattern. nih.govmdpi.com The introduction of various functional groups at different positions of the coumarin ring system can lead to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV effects. nih.govresearchgate.net It has been noted that unsubstituted coumarins may exhibit toxicity upon metabolism, making substitution a key strategy for developing safer and more effective bioactive molecules. nih.gov
Key positions for substitution and their impact include:
Position 3: This position is critical for modulating a range of pharmacological properties. researchgate.net For example, attaching an aromatic group directly at C3 can induce anti-inflammatory activity. mdpi.com
Position 4: The nature of the substituent at C4 is pivotal. In studies on Mcl-1 inhibitors, introducing a hydrophobic, electron-withdrawing group like trifluoromethyl at C4 enhanced activity, whereas a hydrophilic group was detrimental. nih.gov
Position 6: Substitution at C6 has been shown to yield compounds with potent anticancer activity. nih.govmdpi.com The introduction of a halogen at this position can also enhance anti-HIV activity. nih.gov
Position 7: This position is frequently substituted to enhance bioactivity. A hydroxyl group at C7 is often important for antioxidant and α-glucosidase inhibitory effects. nih.gov Conversely, lipophilic substituents at C7 have been explored for their affinity to cannabinoid receptors. universiteitleiden.nl
Position 8: The introduction of alkoxy groups, such as methoxy (B1213986) (–OMe) or ethoxy (–OEt), at the C8 position has been found to enhance anti-HIV activity. nih.gov
The interplay between substituents at multiple positions, such as C3, C4, and C7, has been frequently described as having a significant influence over pathological processes like inflammation and infectious diseases. mdpi.comresearchgate.net
Table 2: Effect of Substitution Patterns on Pharmacological Profiles
| Position(s) | Substituent Type | Resulting Pharmacological Profile | Reference |
|---|---|---|---|
| 3 | Aromatic group | Anti-inflammatory | mdpi.com |
| 4 | Hydrophobic, electron-withdrawing group (e.g., -CF₃) | Mcl-1 inhibition (Anticancer) | nih.gov |
| 6 | Various (e.g., O-prenyl) | Anticancer | nih.govmdpi.com |
| 6 | Halogen (e.g., -Cl, -Br) | Anti-HIV | nih.gov |
| 7 | Hydroxyl (-OH) | Antioxidant, α-glucosidase inhibition | nih.govareeo.ac.ir |
| 8 | Alkoxy (-OMe, -OEt) | Anti-HIV | nih.gov |
| 6, 7 | Dihydroxy (Catechol group) | Mcl-1 inhibition (Anticancer) | nih.gov |
Correlation between Molecular Features and Target Affinity/Specificity
Understanding the correlation between specific molecular features of coumarin derivatives and their binding affinity for biological targets is fundamental to rational drug design. Techniques like molecular docking are powerful tools for evaluating how these compounds selectively bind to proteins involved in cellular processes. nih.govresearchgate.net
SAR analyses have successfully linked distinct structural elements to affinity for specific targets:
Mcl-1 Inhibition: For inhibiting the anti-apoptotic protein Mcl-1, a key target in cancer therapy, a catechol (6,7-dihydroxy) group on the coumarin scaffold was found to be a critical feature for inhibitory activity. nih.gov Methylation of this catechol group led to a decrease in activity. Furthermore, the introduction of a hydrophobic, electron-withdrawing group (e.g., trifluoromethyl) at the C4 position significantly enhanced Mcl-1 inhibitory capacity, while a hydrophilic group at the same position was unfavorable. Docking simulations confirmed a strong interaction between the most potent compound, 4-trifluoromethyl-6,7-dihydroxycoumarin, and the Mcl-1 binding site. nih.gov
Anti-HIV Activity: In the development of anti-HIV agents, SAR analysis revealed that for hybrids targeting HIV-1 integrase (IN), the highest activity was observed in compounds containing a bromo- or chloro-substituent on the coumarin ring, particularly at the C6 position. nih.gov For compounds targeting HIV-1 reverse transcriptase (RT), the introduction of alkoxy groups (–OMe and –OEt) at the C8 position was shown to enhance activity. nih.gov
MAO-B Inhibition: For the inhibition of monoamine oxidase-B (MAO-B), a target for neurodegenerative diseases, substitutions at the C7 position of the coumarin scaffold have been identified as most beneficial for achieving high selectivity and potent inhibition. nih.gov
Table 3: Correlation of Molecular Features with Specific Biological Targets
| Biological Target | Favorable Molecular Features | Unfavorable Molecular Features | Reference |
|---|---|---|---|
| Mcl-1 (Anticancer) | 6,7-Dihydroxy (catechol) group; Hydrophobic, electron-withdrawing group at C4 (e.g., -CF₃) | Methylation of the catechol group; Hydrophilic group at C4 | nih.gov |
| HIV-1 Integrase | Halogen (Cl, Br) at C6 | Methoxy group | nih.gov |
| HIV-1 Reverse Transcriptase | Alkoxy group (-OMe, -OEt) at C8 | - | nih.gov |
| MAO-B (Neuroprotection) | Substitution at C7 | - | nih.gov |
Design Principles for Enhanced Bioactivity Based on SAR Analysis
The culmination of extensive SAR studies on the coumarin framework provides a set of guiding principles for the rational design of new derivatives with enhanced and targeted biological activities. researchgate.net These principles are derived from the consistent observation of how specific structural modifications influence pharmacological outcomes.
Key design principles include:
Targeted Substitution is Essential: The diverse biological activities of coumarins are derived from their substitution pattern. mdpi.com Simply functionalizing the coumarin core is crucial, as unsubstituted coumarins can be metabolized into toxic compounds. nih.gov
Optimizing for Anticancer Activity: To design potent Mcl-1 inhibitors, a 6,7-dihydroxy (catechol) scaffold should be employed, combined with a small, hydrophobic, and electron-withdrawing substituent at the C4 position. nih.gov For general anticancer activity, substitutions at the C6 position have also proven effective. mdpi.com
Enhancing Antiviral Properties: For anti-HIV agents, the introduction of halogens at the C6 position of the coumarin ring is a key strategy to improve the inhibitory potential against HIV-1 integrase. nih.gov To target HIV-1 reverse transcriptase, incorporating alkoxy groups at the C8 position is beneficial. nih.gov
Designing for Antifungal Action: SAR studies indicate that O-substitution on the coumarin ring is essential for antifungal activity. mdpi.com Potency is favored by the presence of a short aliphatic chain and/or electron-withdrawing groups, such as acetate (B1210297). mdpi.com
Maximizing Antioxidant Potential: The antioxidant capacity of coumarin derivatives is strongly correlated with the number and position of phenolic hydroxyl groups. areeo.ac.ir Designing coumarins with multiple hydroxyl groups on the aromatic ring is a primary strategy for creating effective antioxidants.
By applying these evidence-based principles, medicinal chemists can more effectively navigate the chemical space of coumarin derivatives to develop novel compounds with improved therapeutic profiles. researchgate.net
Computational and in Silico Approaches in the Research of 4,5,7 Trimethyl 2h Chromen 2 One
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. frontiersin.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target, estimating the strength of their interaction, and understanding the molecular basis of their binding.
Prediction of Binding Modes and Affinities
The primary outputs of a molecular docking simulation are the binding mode and the binding affinity. The binding mode describes the three-dimensional conformation of the ligand within the protein's active site, while the binding affinity, often expressed as a docking score in units like kcal/mol, estimates the free energy of binding. A more negative score typically indicates a stronger and more stable interaction.
While specific, detailed docking studies for 4,5,7-Trimethyl-2H-chromen-2-one are not extensively documented in publicly available literature, the compound has been included in broader in silico screenings. For instance, a large study involving 300 coumarin (B35378) analogues, including this compound, was conducted to identify potential inhibitors of trypanothione (B104310) reductase from Leishmania infantum, a key enzyme for the parasite's survival. ujpronline.comujpronline.com Although the specific binding energy for this compound was not reported, the study demonstrated that other coumarin derivatives showed significant binding affinities, suggesting the potential of this chemical scaffold for inhibiting the enzyme. ujpronline.comujpronline.com Studies on other coumarin derivatives against various protein targets, such as those from SARS-CoV-2, have also shown promising binding energies, further underscoring the value of this molecular class in computational drug discovery. frontiersin.orgnih.gov
Table 1: Example of Molecular Docking Data for Coumarin Derivatives Against Various Protein Targets (Note: This table illustrates typical data from docking studies on related coumarin compounds, as specific data for this compound is not detailed in the cited literature.)
| Compound Class | Protein Target | Organism | Example Binding Affinity (kcal/mol) |
| Coumarin Derivatives | Trypanothione Reductase | Leishmania infantum | Not specified for individual compounds, but top hits were identified ujpronline.comujpronline.com |
| Substituted Coumarins | SARS-CoV-2 Main Protease (Mpro) | SARS-CoV-2 | -5.1 to -7.1 frontiersin.org |
| Substituted Coumarins | SARS-CoV-2 NSP12 | SARS-CoV-2 | Up to -10.01 nih.gov |
| Styrene Substituted Biscoumarin | BCL2 (Anti-apoptotic protein) | Homo sapiens | Not specified, but strong binding to the active site was predicted nih.gov |
Identification of Key Amino Acid Residues in Binding Pockets
Beyond predicting affinity, molecular docking reveals the specific interactions that stabilize the ligand in the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces with key amino acid residues.
In the aforementioned study on Leishmania trypanothione reductase, while the interactions for this compound were not detailed, the most active coumarin compounds were found to bind to amino acids such as Threonine-51 (Thr-51), Serine-14 (Ser-14), Phenylalanine-219 (Phe-219), and Tryptophan-212 (Try-212) in the enzyme's active site. ujpronline.comujpronline.com Similarly, docking studies of coumarins against the SARS-CoV-2 main protease have shown crucial interactions with the catalytic dyad residues, Cysteine-145 (Cys-145) and Histidine-41 (His-41). frontiersin.org These findings highlight how the coumarin scaffold can orient itself to interact with critical residues, providing a rationale for its inhibitory activity.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These calculations provide insights into a molecule's stability, reactivity, and other physicochemical characteristics based on its electronic structure.
Density Functional Theory (DFT) for Electronic Properties and Reactivity
DFT is a computational method used to model the electronic structure of molecules. nih.gov Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO – EHOMO) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
Other calculated properties, like the molecular electrostatic potential (MEP), map the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. While specific DFT studies on this compound are scarce, the methodology is widely applied to other coumarin derivatives to predict their reactive behavior and interaction sites. nih.gov
Table 2: Key Parameters from DFT and Their Significance
| Parameter | Description | Significance in Chemical Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Represents the electron-donating capacity. Higher energy indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the electron-accepting capacity. Lower energy indicates a better electron acceptor. |
| Energy Gap (ΔE) | The energy difference between LUMO and HOMO. | Indicates chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Identifies regions prone to electrophilic (positive potential) and nucleophilic (negative potential) attack. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jchr.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
The process involves several key steps:
Data Set Selection: A diverse set of compounds with known biological activities against a specific target is compiled. A study could theoretically include this compound in a dataset of coumarins.
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., dipole moment), or structural features (e.g., number of rings, hydrogen bond donors/acceptors). jchr.org
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity.
Validation and Prediction: The model is rigorously validated to ensure its predictive power and is then used to estimate the activity of compounds not included in the initial training set.
No specific QSAR models explicitly featuring this compound are currently available in the literature. However, the principles of QSAR are widely applied in the study of coumarin derivatives to guide the design of molecules with enhanced activity, for example, by suggesting which positions on the coumarin ring are best for substitution to improve a desired biological effect. nih.gov
Table 3: General Steps in a QSAR Modeling Workflow
| Step | Description | Example |
| 1. Data Collection | Assemble a dataset of molecules with measured biological activity (e.g., IC50). | A set of 50 coumarin derivatives tested for anti-inflammatory activity. |
| 2. Structure & Descriptor Calculation | Draw 2D/3D structures and calculate molecular descriptors for each compound. | Descriptors: Molecular Weight, LogP, Polar Surface Area, Number of Aromatic Rings. |
| 3. Model Building | Use statistical methods to create an equation linking descriptors to activity. | Activity = c0 + (c1 * Descriptor A) + (c2 * Descriptor B) + ... |
| 4. Model Validation | Test the model's ability to predict the activity of a separate test set of compounds. | Use the equation to predict the activity of 10 known coumarins not used in model building and compare with experimental values. |
| 5. Prediction | Use the validated model to predict the activity of novel, untested compounds. | Predict the anti-inflammatory activity of newly designed coumarin structures. |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
In silico ADMET profiling utilizes computational models to predict the pharmacokinetic and toxicological properties of a chemical compound, providing crucial insights early in the research and development process. For this compound, while comprehensive, published ADMET studies are limited, its foundational physicochemical properties have been calculated and are available in databases such as PubChem. These computed descriptors are the building blocks for predicting a compound's behavior in the body.
The evaluation of drug-likeness is a critical first step in ADMET profiling. One of the most recognized guidelines is Lipinski's Rule of Five, which predicts the potential for oral bioavailability based on key molecular properties. volkamerlab.org A compound is likely to have poor absorption or permeation if it violates more than one of these rules:
Molecular weight ≤ 500 Da
LogP (a measure of lipophilicity) ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
Analysis of the computed properties for this compound indicates that it fully complies with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption. nih.gov
Detailed Research Findings
Computational analysis provides specific predicted values for key physicochemical properties that influence the ADMET profile of this compound. nih.gov These properties are fundamental to more complex predictions regarding the compound's absorption, distribution, and potential for crossing biological membranes.
Absorption and Distribution: The predicted low molecular weight and moderate lipophilicity (XLogP3) suggest that the compound has a good potential for passive absorption through the gastrointestinal tract. nih.gov The topological polar surface area (TPSA) is another critical parameter, with values generally under 140 Ų being associated with good cell permeability. The TPSA of 26.3 Ų for this compound is well within this limit, further supporting the likelihood of good absorption and membrane permeation. nih.gov Studies on other coumarin derivatives have similarly noted a general likelihood of crossing the blood-brain barrier based on these types of parameters. researchgate.netnih.gov
Metabolism, Excretion, and Toxicity: While specific in silico predictions for the metabolism, excretion pathways, and toxicity of this compound are not detailed in available literature, the foundational computed properties provide a starting point for such investigations. nih.gov The presence of methyl groups and the aromatic core are sites that would be evaluated by metabolic prediction software for susceptibility to cytochrome P450 enzymes. nih.gov Similarly, toxicity prediction models would use the structural information to screen for potential liabilities, such as cardiotoxicity or hepatotoxicity, which have been computationally assessed for other coumarin series. researchgate.netnih.gov However, without specific published studies on this particular trimethyl derivative, any discussion remains speculative.
The tables below summarize the key computed physicochemical properties and the corresponding drug-likeness evaluation for this compound based on available data.
Data Tables
Table 1: Computed Physicochemical Properties of this compound
This table details the computationally derived molecular descriptors for the compound. These values are fundamental inputs for ADMET prediction models. Data sourced from PubChem. nih.gov
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| XLogP3 (Lipophilicity) | 2.6 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area | 26.3 Ų |
| Rotatable Bond Count | 0 |
Table 2: Drug-Likeness Profile based on Lipinski's Rule of Five
This table evaluates the compound against the criteria of Lipinski's Rule of Five to predict its potential for oral bioavailability. volkamerlab.org
| Rule | Parameter | Value | Compliance |
| Molecular Weight | ≤ 500 Da | 188.22 | Yes |
| Lipophilicity (LogP) | ≤ 5 | 2.6 | Yes |
| Hydrogen Bond Donors | ≤ 5 | 0 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 2 | Yes |
| Overall Violations | 0 | Pass |
Advanced Analytical Methodologies for the Characterization and Quantification of 4,5,7 Trimethyl 2h Chromen 2 One
Chromatographic Techniques
Chromatography is a fundamental technique for separating mixtures into their individual components. For 4,5,7-Trimethyl-2H-chromen-2-one, various chromatographic methods are utilized for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful tools for the separation, identification, and quantification of coumarin (B35378) derivatives. These techniques rely on a stationary phase, typically packed in a column, and a liquid mobile phase that carries the sample through the column. Due to its moderate polarity, this compound is well-suited for reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase (commonly mixtures of water with acetonitrile or methanol).
The separation is based on the differential partitioning of the analyte between the two phases. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. Quantification is achieved by measuring the peak area from the detector's response and comparing it to a calibration curve generated from standards of known concentration.
UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and instruments capable of handling much higher pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it a preferred method for high-throughput screening and complex mixture analysis.
Gas Chromatography (GC)
Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC, especially when coupled with a mass spectrometer (GC-MS), is an effective method for its characterization. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
When coupled with Mass Spectrometry (MS), GC provides not only retention time data but also a mass spectrum for the eluted compound. The mass spectrum is a molecular fingerprint based on the fragmentation pattern of the molecule upon ionization. This allows for highly confident identification. For this compound, GC-MS analysis reveals a distinct fragmentation pattern that confirms its molecular structure. amazonaws.com
Table 1: GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Significance |
| 188 | Molecular Ion (M+) Peak |
| 160 | Major Fragment |
| 145 | Major Fragment |
| Data sourced from PubChem. amazonaws.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a sample. researchgate.net It involves spotting the sample onto a plate coated with a thin layer of a stationary phase (e.g., silica gel). The plate is then placed in a sealed chamber containing a solvent system (mobile phase), which moves up the plate by capillary action. researchgate.net
Separation is achieved based on the differential affinity of the compound for the stationary and mobile phases. The position of the spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. researchgate.net The Rf value is dependent on the specific stationary and mobile phases used and can be used for preliminary identification by comparison with a standard. While traditional TLC is primarily qualitative, advancements like High-Performance TLC (HPTLC) allow for quantitative analysis.
Hyphenated Techniques (e.g., LC-MS/MS)
Hyphenated techniques combine the separation power of chromatography with the detection specificity of another analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become indispensable in analytical chemistry. It couples an HPLC or UHPLC system with a tandem mass spectrometer.
After the sample components are separated by the LC column, they are introduced into the mass spectrometer's ion source. In tandem MS, a specific precursor ion corresponding to the compound of interest is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptional degree of certainty in both identification and quantification, even in highly complex matrices. This makes LC-MS/MS an ideal method for trace-level quantification of this compound.
Spectroscopic Characterization Techniques
Spectroscopic techniques are used to probe the molecular structure of a compound by observing its interaction with electromagnetic radiation. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework. Both ¹H (proton) and ¹³C NMR are routinely used to characterize coumarin derivatives.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the vinylic proton on the pyrone ring, and the three methyl groups. The chemical shift (δ) of each signal indicates its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Table 2: Predicted ¹H NMR Spectral Data for this compound (Note: These are theoretical predictions. Actual experimental values may vary.)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.0 - 7.5 | Singlet | 1H | H-8 (Aromatic) |
| ~ 6.8 - 7.2 | Singlet | 1H | H-6 (Aromatic) |
| ~ 6.1 - 6.4 | Singlet | 1H | H-3 (Vinylic) |
| ~ 2.4 - 2.6 | Singlet | 3H | C7-CH₃ |
| ~ 2.3 - 2.5 | Singlet | 3H | C5-CH₃ |
| ~ 2.2 - 2.4 | Singlet | 3H | C4-CH₃ |
¹³C NMR Spectroscopy: This technique provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. The chemical shift of each peak is characteristic of the type of carbon (e.g., carbonyl, aromatic, aliphatic). For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (Note: These are theoretical predictions. Actual experimental values may vary.)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 162 | C-2 (Carbonyl) |
| ~ 150 - 155 | C-8a, C-7 |
| ~ 140 - 150 | C-5 |
| ~ 115 - 125 | C-4a, C-6 |
| ~ 110 - 115 | C-3, C-8 |
| ~ 150 - 155 | C-4 |
| ~ 18 - 25 | C4-CH₃, C5-CH₃, C7-CH₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific structural features. The most prominent feature is the strong absorption band from the C=O (carbonyl) stretch of the α,β-unsaturated lactone ring. Additional characteristic bands arise from the C=C bonds in the aromatic and pyrone rings, C-O stretching vibrations, and the C-H bonds of the methyl and aromatic ring systems.
The interpretation of its spectrum relies on identifying these key vibrational modes. The lactone carbonyl stretch typically appears at a high wavenumber, a characteristic feature for coumarins. The aromatic C=C stretching vibrations usually present as multiple bands in the 1625-1450 cm⁻¹ region. The asymmetric and symmetric stretching of the C-O-C bond within the lactone ring also gives rise to distinct, strong absorptions.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| Methyl (CH₃) | Asymmetric/Symmetric Stretching | 2975-2870 | Medium |
| Lactone C=O | Stretching | 1735-1710 | Strong |
| Aromatic/Pyrone C=C | Stretching | 1625-1450 | Medium-Strong |
| Methyl (CH₃) | Bending | 1465-1375 | Medium |
| Lactone C-O-C | Asymmetric/Symmetric Stretching | 1300-1050 | Strong |
| Aromatic C-H | Out-of-Plane Bending | 900-675 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. With a molecular formula of C₁₂H₁₂O₂, the compound has a monoisotopic mass of approximately 188.08 Da.
In electron ionization mass spectrometry (EI-MS), the mass spectrum of this compound shows a prominent molecular ion peak (M⁺˙) at an m/z of 188. The fragmentation pattern is highly characteristic of the coumarin scaffold. A primary and facile fragmentation pathway for coumarins is the neutral loss of a carbon monoxide (CO) molecule (28 Da) from the lactone ring. benthamopen.comnih.govresearchgate.net This retro-Diels-Alder-type reaction results in the formation of a stable benzofuran radical cation. For this compound, this loss leads to a major fragment ion at m/z 160.
Further fragmentation of the m/z 160 ion can occur through the loss of a methyl radical (•CH₃, 15 Da) from one of the aromatic positions, yielding a fragment ion at m/z 145. This subsequent fragmentation helps to confirm the presence and location of the methyl substituents on the aromatic ring.
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Description |
|---|---|---|
| 188 | [C₁₂H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 160 | [M - CO]⁺˙ | Loss of carbon monoxide from the lactone ring |
| 145 | [M - CO - CH₃]⁺ | Loss of a methyl radical from the m/z 160 fragment |
UV-Visible and Fluorimetric Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The extended π-conjugated system of the 2H-chromen-2-one core in this compound gives rise to strong UV absorption. The spectrum is typically characterized by intense absorption bands resulting from π → π* transitions. A weaker, longer-wavelength absorption corresponding to an n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, may also be observed.
The position and intensity of the absorption maxima (λmax) are influenced by the substitution pattern and the solvent. The three methyl groups act as auxochromes, causing a slight bathochromic (red) shift compared to the unsubstituted coumarin parent molecule. The choice of solvent can significantly alter the spectrum; polar solvents often cause shifts in the absorption bands due to differential stabilization of the ground and excited states. acs.orgresearchgate.netnih.govacs.org For similar 4-methylcoumarin (B1582148) derivatives, absorption maxima are typically observed in the range of 320-330 nm. researchgate.net
Many coumarin derivatives are known for their fluorescent properties, and this compound is expected to be fluorescent. Fluorimetric spectroscopy involves exciting the molecule at a specific wavelength (typically near its λmax) and measuring the emitted light at a longer wavelength. The difference between the excitation and emission maxima is known as the Stokes shift. The fluorescence quantum yield and lifetime are key parameters that can be determined and are also sensitive to the molecular environment, including solvent polarity and viscosity.
Table 3: Expected Spectroscopic Properties of this compound
| Parameter | Expected Value / Range | Transition Type |
|---|---|---|
| UV Absorption (λmax) | ~320-330 nm | π → π* |
| Fluorescence Excitation (λex) | ~320-330 nm | S₀ → S₁ |
| Fluorescence Emission (λem) | >350 nm | S₁ → S₀ |
Advanced Extraction and Sample Preparation Techniques for Research Matrices
The isolation and purification of this compound from complex research matrices, such as natural product extracts or synthetic reaction mixtures, require efficient and selective extraction techniques. Modern methods offer significant advantages over traditional solvent extraction by reducing solvent consumption, shortening extraction times, and improving recovery.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents (e.g., methanol, dichloromethane) at elevated temperatures and pressures. mdpi.comnih.govresearchgate.net These conditions increase the efficiency and speed of the extraction process by enhancing solvent penetration into the matrix and increasing the solubility of the target analyte. For coumarins, solvents like dichloromethane and methanol have proven effective. nih.gov
Supercritical Fluid Extraction (SFE): SFE is a green extraction technology that commonly uses supercritical carbon dioxide (sc-CO₂) as the solvent. nih.govmdpi.com By modifying pressure and temperature, the solvating power of sc-CO₂ can be tuned to selectively extract compounds of moderate polarity like this compound. The addition of a small amount of a polar co-solvent, such as ethanol or methanol, can further enhance the extraction efficiency for coumarins. nih.gov
Solid-Phase Extraction (SPE): SPE is a critical technique for sample cleanup, concentration, and fractionation following an initial extraction. nih.govresearchgate.net For purifying coumarins from crude extracts, reversed-phase sorbents like C18 are commonly employed. mdpi.com The crude extract is loaded onto the SPE cartridge, and interfering substances are washed away with a polar solvent. The target compound, this compound, is then eluted with a less polar solvent, resulting in a cleaner and more concentrated sample for subsequent analysis.
Mechanistic Studies of Toxicity and Safety Profile Considerations for Chromen 2 One Derivatives, Including 4,5,7 Trimethyl 2h Chromen 2 One
In Vitro Toxicological Assessments in Cell Lines
In vitro studies using various cell lines are crucial for elucidating the direct cellular effects of chromen-2-one derivatives and their metabolites. These assays provide valuable data on cytotoxicity, cell viability, and the potential for genetic damage.
A variety of assays are employed to assess the cytotoxicity of coumarin (B35378) derivatives, with the MTT assay being a common method to evaluate cell viability. mdpi.comrsc.org Studies on different cancer cell lines, such as HL60, HepG2, MCF-7, and A549, have shown that the cytotoxic effects of coumarin derivatives are highly dependent on their substitution patterns. mdpi.comnih.gov For instance, some synthesized coumarin derivatives have demonstrated significant cytotoxic effects against specific cancer cell lines, with IC50 values indicating their potency. mdpi.comrsc.org
While specific data on 4,5,7-Trimethyl-2H-chromen-2-one is limited, research on related methylated coumarins provides some insight. For example, a study comparing coumarin and its methyl analogues (3-methylcoumarin and 4-methylcoumarin) in rat hepatocytes found that coumarin itself was more cytotoxic than its methylated counterparts. nih.gov This suggests that the methylation pattern on the coumarin ring can influence the compound's toxicity.
The following table summarizes the cytotoxic activity of various coumarin derivatives against different cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound (4) | HL60 | 8.09 | mdpi.comnih.gov |
| Compound (8b) | HepG2 | 13.14 | mdpi.comnih.gov |
| Compound 5b | MCF-7 | 2.4 | rsc.org |
| Compound 5b | MDA-231 | 4.8 | rsc.org |
| Coumarin | Rat Hepatocytes | ~0.5 mmol/L (IC50 for protein synthesis inhibition) | nih.gov |
| 3-Hydroxycoumarin | Rat Hepatocytes | >1 mmol/L (IC50 for protein synthesis inhibition) | nih.gov |
| 7-Hydroxycoumarin | Rat Hepatocytes | >1 mmol/L (IC50 for protein synthesis inhibition) | nih.gov |
The potential for a compound to cause genetic mutations or chromosomal damage is a critical aspect of its safety profile. For coumarin derivatives, mutagenicity and genotoxicity have been evaluated using tests like the Ames test and the comet assay. nih.gov
In Vivo Toxicological Investigations
In vivo studies in animal models are essential for understanding the systemic toxicity of coumarin derivatives, particularly their effects on the liver. These investigations have revealed significant species-specific differences in metabolism and toxicity.
The hepatotoxicity of coumarin is a well-documented phenomenon that is highly species-dependent. nih.govmdpi.com In rats, coumarin is primarily metabolized through 3-hydroxylation and cleavage of the heterocyclic ring, leading to the formation of toxic metabolites and subsequent liver damage. nih.gov In contrast, humans and other species like the baboon and certain mouse strains metabolize coumarin predominantly via 7-hydroxylation, a detoxification pathway that produces the non-toxic metabolite 7-hydroxycoumarin. nih.govmdpi.com This difference in metabolic routing is a key determinant of the observed species-specific hepatotoxicity.
The primary toxic metabolite of coumarin is believed to be coumarin 3,4-epoxide (CE), which is formed through the epoxidation of the 3,4-double bond. oup.comnih.gov This reactive epoxide can bind to cellular macromolecules, leading to cellular damage. However, the formation of CE does not directly correlate with hepatotoxicity across species, suggesting that detoxification pathways play a crucial role. oup.com
The hepatotoxicity of coumarin is initiated by its metabolic activation to coumarin 3,4-epoxide. nih.gov This epoxide can then undergo several transformations. It can be detoxified by conjugation with glutathione (B108866) (GSH) or it can spontaneously rearrange to form o-hydroxyphenylacetaldehyde (o-HPA), a toxic aldehyde. oup.comnih.gov o-HPA can be further detoxified by oxidation to o-hydroxyphenylacetic acid (o-HPAA). nih.gov
Species that are more susceptible to coumarin-induced hepatotoxicity, such as the rat, have a lower capacity for the detoxification of o-HPA to o-HPAA. nih.gov In contrast, species that are resistant to coumarin's toxic effects, like mice and humans, efficiently convert o-HPA to the non-toxic o-HPAA. nih.gov Therefore, the balance between the formation of the toxic aldehyde o-HPA and its detoxification to o-HPAA is a critical factor in determining the hepatotoxic potential of coumarin.
The following table outlines the key metabolic pathways of coumarin and their implications for hepatotoxicity:
| Metabolic Pathway | Key Enzyme(s) | Metabolite(s) | Toxicological Outcome | Species Predominance | Reference |
| 7-Hydroxylation | CYP2A family | 7-Hydroxycoumarin | Detoxification | Humans, Baboons, Gerbils, Mice | nih.govmdpi.com |
| 3,4-Epoxidation | CYP1A, CYP2E | Coumarin 3,4-epoxide (CE) | Activation to a reactive intermediate | Rats, Mice | oup.com |
| Rearrangement of CE | Spontaneous | o-Hydroxyphenylacetaldehyde (o-HPA) | Toxic metabolite | - | oup.comnih.gov |
| Detoxification of o-HPA | Aldehyde dehydrogenase | o-Hydroxyphenylacetic acid (o-HPAA) | Detoxification | Humans, Mice | nih.gov |
Predictive Toxicology through Computational Models
Computational models, including quantitative structure-activity relationship (QSAR) and other in silico methods, are increasingly being used to predict the toxicological properties of chemicals. mdpi.com These models can help to prioritize compounds for further testing and to understand the structural features that contribute to toxicity.
Future Research Directions and Emerging Applications for 4,5,7 Trimethyl 2h Chromen 2 One
Design and Synthesis of Novel Pharmacologically Active Analogues
The core structure of 4,5,7-trimethyl-2H-chromen-2-one serves as a versatile scaffold for the design and synthesis of new, more potent, and selective pharmacological agents. nih.govmdpi.com By strategically modifying the coumarin (B35378) ring, researchers aim to enhance its biological activities, including its anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.comnih.gov
Recent synthetic strategies have focused on creating hybrid molecules that combine the coumarin framework with other pharmacologically active moieties. rsc.org For instance, the development of coumarin-triazole and coumarin-imidazole hybrids has shown promise in creating novel anticancer candidates. rsc.org The synthesis of these new analogues often employs established methods like the Pechmann condensation, a classic route for preparing coumarin derivatives. mdpi.comjsynthchem.com
Future efforts will likely concentrate on:
Introducing diverse functional groups: The addition of various substituents to the coumarin nucleus can significantly alter its electronic and steric properties, leading to enhanced biological activity. nih.govmdpi.com
Creating hybrid compounds: Combining the this compound scaffold with other known pharmacophores is a promising strategy for developing drugs with improved efficacy and reduced side effects. rsc.org
Exploring stereochemistry: Investigating the impact of stereoisomers on biological activity could lead to the discovery of more potent and selective drug candidates.
Exploration of New Biological Targets and Multi-targeting Approaches
While the antioxidant and anticancer activities of this compound are recognized, the full spectrum of its biological targets remains to be elucidated. Future research will focus on identifying novel protein interactions and signaling pathways modulated by this compound. A multi-targeting approach, where a single compound is designed to interact with multiple biological targets, is a promising strategy for treating complex diseases like cancer. nih.govnih.gov
Coumarin derivatives have already demonstrated the ability to modulate various signaling pathways, including those involved in inflammation and oxidative stress. nih.govresearchgate.net For example, some coumarins can activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. nih.gov
Key areas for future investigation include:
Target identification studies: Utilizing techniques like proteomics and chemical biology to identify the direct molecular targets of this compound.
Pathway analysis: Investigating the downstream effects of this compound on various cellular signaling pathways to understand its mechanism of action more comprehensively.
Design of multi-target ligands: Synthesizing analogues of this compound that are specifically designed to interact with multiple disease-relevant targets.
Combination Therapies and Synergistic Effects with Established Agents
The potential of this compound and its derivatives to enhance the efficacy of existing drugs is a significant area of future research. Combination therapies, where multiple drugs are used concurrently, can lead to synergistic effects, overcoming drug resistance and reducing dosages and associated side effects. nih.gov
Studies have already shown that certain coumarins can act synergistically with conventional anticancer drugs like doxorubicin (B1662922) and cisplatin. nih.gov For example, esculetin (B1671247) has been found to enhance the cytotoxic effects of these drugs in melanoma cells. nih.gov Similarly, scopoletin (B1681571) is being explored as a potential component in combination therapies to increase the effectiveness of chemotherapy. nih.gov
Future research will likely focus on:
Systematic screening: Evaluating the synergistic potential of this compound with a wide range of established therapeutic agents.
Mechanism of synergy: Investigating the molecular mechanisms underlying any observed synergistic interactions.
Preclinical and clinical trials: Moving promising combination therapies from the laboratory to preclinical and eventually clinical studies.
Development of Chromen-2-one-Based Fluorescent Probes and Sensors for Biological Systems
The inherent fluorescence of the coumarin scaffold makes it an excellent platform for the development of fluorescent probes and sensors. These tools are invaluable for visualizing and quantifying biological processes in real-time. By modifying the this compound structure, researchers can create sensors that are highly selective and sensitive for specific metal ions, enzymes, or other biomolecules. nih.govacs.org
For example, coumarin-based chemosensors have been designed to detect metal ions like Cu2+ and Cd2+ with high selectivity. nih.govacs.orgrsc.org These sensors often exhibit a "turn-off" or "turn-on" fluorescence response upon binding to the target analyte. nih.govrsc.org
Future directions in this area include:
Designing novel probes: Creating new fluorescent probes based on the this compound core for a wider range of biological targets.
Improving sensor performance: Enhancing the sensitivity, selectivity, and photostability of existing coumarin-based sensors.
Applications in live-cell imaging: Utilizing these probes for real-time imaging of cellular processes and for diagnostic purposes.
Applications in Supramolecular Chemistry and Material Science
The unique photophysical properties of coumarins, including their ability to undergo photodimerization, make them attractive building blocks for supramolecular assemblies and advanced materials. nih.govacs.org The this compound structure can be incorporated into polymers and other materials to create photoresponsive systems. acs.org
For example, coumarin-functionalized materials can be used to control the uptake and release of molecules, with potential applications in drug delivery and catalysis. acs.org The development of π-extended coumarins has also opened up possibilities in materials science, particularly for applications requiring specific photophysical properties. nih.gov
Future research will explore:
Photoresponsive polymers: Synthesizing polymers containing this compound units for applications in smart materials and optical data storage.
Supramolecular self-assembly: Investigating the self-assembly of this coumarin derivative into well-defined nanostructures with novel functions.
Organic electronics: Exploring the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs) and solar cells. researchgate.net
Nanotechnology-Based Drug Delivery Systems for Enhanced Efficacy
Nanotechnology offers a promising avenue to overcome challenges associated with the delivery of coumarin-based drugs, such as poor solubility and limited bioavailability. nih.gov Encapsulating this compound within nanoparticles can improve its therapeutic efficacy by enabling targeted delivery to pathological sites and providing controlled release. nih.govacs.org
Solid lipid nanoparticles (SLNs) and polymeric nanoparticles have been successfully used to encapsulate coumarins, enhancing their antibacterial and anticancer activities. nih.govrsc.org For instance, coumarin-loaded SLNs have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, coumarin-based nanoparticles have been developed for targeted drug delivery to mitochondria, a key organelle in cancer cell metabolism. acs.org
Future research in this area will focus on:
Developing novel nanocarriers: Designing new and improved nanoparticle systems for the efficient delivery of this compound.
Targeted delivery: Functionalizing nanoparticles with targeting ligands to ensure specific accumulation at the desired site of action.
Stimuli-responsive release: Creating "smart" nanoparticles that release their drug payload in response to specific internal or external stimuli, such as pH, temperature, or light.
Q & A
Basic: What are the primary synthetic routes for 4,5,7-Trimethyl-2H-chromen-2-one, and how are reaction conditions optimized?
The Pechmann condensation is a cornerstone method for synthesizing 2H-chromen-2-one derivatives. For this compound, substituted phenols (e.g., tri-substituted resorcinol derivatives) are reacted with β-keto esters or acids in the presence of Brønsted or Lewis acid catalysts. highlights silica-supported sulfuric acid as an efficient catalyst under solvent-free grinding conditions, achieving high yields (~85%) with reduced reaction times (30–60 min). Key parameters include:
- Temperature : 80–100°C for optimal cyclization.
- Catalyst loading : 10–15 wt% silica-supported H₂SO₄ minimizes side reactions.
- Purification : Recrystallization from methanol or ethanol ensures >95% purity .
Basic: How is this compound characterized structurally, and what analytical techniques are critical?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- 1H/13C NMR : Methyl groups at positions 4, 5, and 7 appear as singlets in the δ 2.3–2.6 ppm range (¹H) and δ 15–25 ppm (¹³C). The lactone carbonyl resonates at δ 160–165 ppm (¹³C) .
- IR Spectroscopy : A strong C=O stretch at ~1700–1750 cm⁻¹ confirms the lactone ring .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 236.22 for C₁₂H₁₂O₅) align with theoretical molecular weights .
- X-ray Crystallography : SHELX software ( ) refines crystal structures, resolving bond angles and packing patterns .
Advanced: How do substituent positions (4,5,7-trimethyl vs. methoxy/hydroxy derivatives) influence reactivity and biological activity?
Substituents dictate electronic and steric effects:
- Methyl groups : Enhance lipophilicity and metabolic stability compared to polar substituents (e.g., -OH or -OCH₃). For example, 4,5,7-trimethyl derivatives show improved membrane permeability in pharmacokinetic studies .
- Methoxy vs. Hydroxy : Methoxy groups (e.g., in ’s 3,4,5-trimethoxyphenyl derivative) increase electron density, favoring electrophilic substitution. Hydroxy groups, as in ’s 5,6,7-trihydroxy analog, may form hydrogen bonds, altering solubility and antioxidant activity .
- Biological Activity : Methylated derivatives often exhibit enhanced antimicrobial or anticancer properties due to reduced polarity and increased cellular uptake .
Advanced: How can researchers resolve contradictions in spectral data or crystallization outcomes for this compound?
Discrepancies in melting points or NMR shifts often arise from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters physical properties. Use SHELXD ( ) to identify coexisting polymorphs .
- Solvent Effects : Polar solvents (e.g., DMSO) induce shifts in NMR spectra. Compare data across CDCl₃, DMSO-d₆, and methanol-d₄ .
- Synthetic Byproducts : Incomplete Pechmann condensation may leave residual phenolic precursors. LC-MS or TLC monitoring ( ) ensures reaction completion .
Advanced: What strategies optimize regioselectivity in the synthesis of trimethylated chromenones?
Regioselectivity challenges in introducing methyl groups at positions 4, 5, and 7 require:
- Pre-functionalized Precursors : Use 3,5-dihydroxybenzoic acid derivatives with pre-installed methyl groups to direct cyclization .
- Directed Ortho-Metalation : Employ lithiation or Friedel-Crafts alkylation to position methyl groups before lactonization .
- Computational Modeling : DFT calculations predict transition states to favor desired regiochemistry, reducing trial-and-error synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
